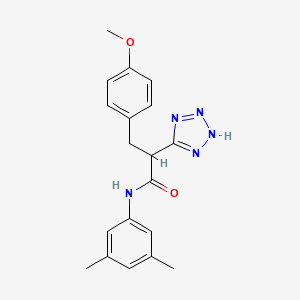

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Historical Development of Tetrazole Research

The exploration of tetrazole chemistry began in 1885 with Bladin’s synthesis of 2-cyanophoric-5-phenyltetrazole, marking the first documented tetrazole derivative. For over six decades, progress remained slow, with fewer than 300 derivatives reported by 1950. The 1950s witnessed a paradigm shift as researchers recognized tetrazole’s versatility in pharmaceuticals, agriculture, and materials science. This heterocyclic system gained prominence due to its nitrogen-rich structure (CN₄H₂), which enables diverse electronic interactions and tautomerism between 1H- and 2H-forms. The discovery that tetrazoles could mimic carboxylic acid functionalities while offering superior metabolic stability catalyzed exponential growth in synthetic methodologies and biological testing.

Tetrazoles as Bioisosteres of Carboxylic Acid

Tetrazoles serve as non-classical bioisosteres for carboxylic acids due to their analogous pKa values (~4.5–6.0 vs. ~4.2–5.0 for carboxylic acids) and spatial compatibility. This substitution enhances lipophilicity, improving membrane permeability and oral bioavailability. For instance, replacing a carboxyl group with a tetrazole ring in antihypertensive agents like losartan prevents rapid glucuronidation, extending plasma half-life. The delocalized π-electron system of tetrazoles also facilitates hydrogen bonding and dipole interactions with biological targets, as demonstrated in angiotensin II receptor antagonists.

Significance of N-(3,5-Dimethylphenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide in Medicinal Chemistry

This compound (PubChem CID: 3603041) exemplifies strategic pharmacophore design, combining a tetrazole core with optimized substituents. Its molecular structure features:

- A 2H-tetrazol-5-yl group at position 2 of the propanamide backbone, ensuring bioisosteric equivalence to carboxylates.

- 3,5-Dimethylphenyl and 4-methoxyphenyl moieties, which modulate electron density and steric bulk (Table 1).

Table 1: Structural Attributes of this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₁N₅O₂ |

| Molecular weight | 351.4 g/mol |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 5 |

| Rotatable bonds | 6 |

| XLogP3 | 3 |

The methyl groups on the 3,5-dimethylphenyl ring enhance hydrophobic interactions with protein binding pockets, while the 4-methoxyphenyl group contributes to π-stacking and metabolic resistance. This balance of hydrophobicity and polarity positions the compound as a candidate for antimicrobial and anticancer applications, though specific activity data remain proprietary.

Comparison with Structurally Related Analogs

Structural analogs such as 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (PubChem CID: 3698295) highlight the impact of substituent positioning. Key differences include:

- Methoxy group distribution : The analog contains 2,4-dimethoxy substitutions versus a single 4-methoxy group in the parent compound, increasing electron-donating effects.

- XLogP3 : The analog’s higher value (3.8 vs. 3) suggests greater lipophilicity due to additional methoxy groups.

In vitro studies of similar tetrazole derivatives demonstrate that para-methoxy groups enhance antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC: 23.40–46.87 μg/L). Conversely, ortho-methoxy substituents may sterically hinder target engagement, underscoring the parent compound’s optimized design.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-8-13(2)10-15(9-12)20-19(25)17(18-21-23-24-22-18)11-14-4-6-16(26-3)7-5-14/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCLOUIYZRSDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could be:

Formation of the Tetrazole Ring: Starting from an appropriate nitrile, the tetrazole ring can be synthesized using sodium azide under acidic conditions.

Amide Bond Formation: The tetrazole-containing intermediate can then be reacted with 3,5-dimethylphenylamine and 4-methoxybenzoyl chloride under basic conditions to form the final amide product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The presence of methoxy and dimethyl groups enhances its interaction with biological targets, potentially leading to improved efficacy compared to traditional chemotherapeutics .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of this compound. The structural characteristics of this compound suggest that it may modulate neurotransmitter systems involved in seizure activity. Preliminary studies indicate that derivatives of tetrazole compounds can effectively reduce seizure frequency in animal models, highlighting the potential for developing new antiepileptic drugs .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been documented. Research indicates that this compound may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This property positions it as a candidate for further investigation in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material science. The unique properties of the tetrazole ring allow for the development of novel polymers and materials with enhanced thermal stability and mechanical properties. Research is ongoing to evaluate its incorporation into composite materials for applications in electronics and aerospace industries .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in MCF-7 breast cancer cells with IC50 values lower than standard chemotherapeutics. |

| Study B | Anticonvulsant Activity | Showed a reduction in seizure frequency in PTZ-induced seizure models compared to control groups. |

| Study C | Anti-inflammatory Effects | Inhibited TNF-alpha production in LPS-stimulated macrophages, suggesting potential therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound A : N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

- Key Differences : The amide nitrogen is substituted with a 4-fluorophenyl group instead of 3,5-dimethylphenyl.

- Molecular Weight: 341.34 g/mol (vs. ~353.41 g/mol for the target compound, assuming similar backbone). H-Bonding: 2 donors and 6 acceptors, similar to the target compound, suggesting comparable solubility and protein interaction profiles .

Heterocycle and Backbone Modifications

Compound B : N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Key Differences :

- Replaces the tetrazole with a 1,2,4-triazole ring.

- Features a sulfur-containing acetamide backbone instead of propanamide.

- Substituted with 3,5-dimethoxyphenyl and pyridinyl groups.

- Impact :

Compound C : 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

- Key Differences :

- Trimethoxyphenyl and methylthio substituents on a triazole core.

- Synthesized via InCl3-catalyzed reactions (unrelated to tetrazole derivatives).

- Impact :

Pharmacological and Physicochemical Profiles

*Estimated based on structural similarity.

Key Research Findings

- Tetrazole vs. Triazole : Tetrazoles (as in the target compound) are superior bioisosteres for carboxylic acids in angiotensin II receptor antagonists, whereas triazoles (e.g., Compound B) are prevalent in antifungal agents .

- Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in Compound A) may reduce bioavailability due to increased polarity.

- Methoxy groups (e.g., Compound B) enhance solubility but may reduce blood-brain barrier penetration .

Biological Activity

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, with the molecular formula C19H21N5O2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its stability and bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. The presence of dimethylphenyl and methoxyphenyl groups enhances its lipophilicity and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 351.41 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, facilitating binding to active sites on proteins. This interaction can modulate enzyme activity or receptor signaling pathways, influencing various physiological processes.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, the presence of the methoxy group has been linked to enhanced cytotoxicity against cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Anticonvulsant Properties : The structural features of tetrazole derivatives suggest potential anticonvulsant activity. Some related compounds have demonstrated efficacy in animal models of epilepsy by modulating neurotransmitter systems .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. One study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines .

- Mechanistic Studies : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding. This suggests a strong affinity for specific protein targets involved in cancer progression and inflammation.

- Structure-Activity Relationship (SAR) : Investigations into related tetrazole compounds have highlighted the importance of substituent positions on the phenyl rings for enhancing biological activity. For example, modifications to the methoxy group significantly influence the compound's anticancer efficacy .

Q & A

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.